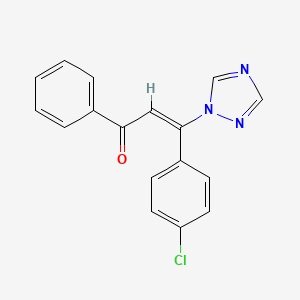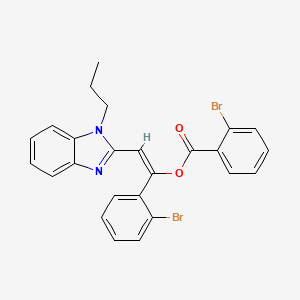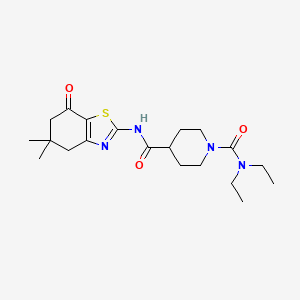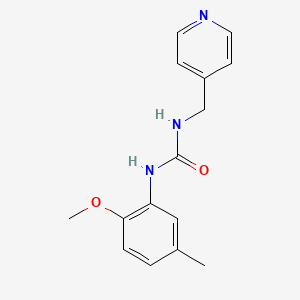
3-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, commonly known as Clotrimazole, is an antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of azole antifungal agents, which works by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.
Wissenschaftliche Forschungsanwendungen
Clotrimazole has been extensively studied for its antifungal properties and has been used to treat various fungal infections, including athlete's foot, ringworm, jock itch, and vaginal yeast infections. In addition to its antifungal properties, Clotrimazole has also been shown to have anticancer activity. Studies have shown that Clotrimazole inhibits the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell invasion and migration.
Wirkmechanismus
Clotrimazole works by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. Ergosterol is responsible for maintaining the structural integrity of the fungal cell membrane, and its inhibition leads to the leakage of intracellular contents and ultimately, cell death. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and physiological effects:
Clotrimazole has been shown to have low toxicity and is well-tolerated by patients. However, it can cause some side effects, including itching, burning, and irritation at the site of application. In rare cases, it can cause an allergic reaction. Clotrimazole is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Clotrimazole is a widely used antifungal agent and has been extensively studied for its antifungal and anticancer properties. It is relatively inexpensive and readily available. However, its use in lab experiments can be limited by its low solubility in water and its potential for interfering with other cellular processes.
Zukünftige Richtungen
Clotrimazole has shown promise as an anticancer agent and further research is needed to explore its potential as a cancer therapy. Studies have also shown that Clotrimazole can enhance the efficacy of other anticancer drugs, and its combination with other agents may lead to better outcomes. Additionally, research is needed to develop more effective formulations of Clotrimazole that can overcome its limited solubility in water.
Synthesemethoden
Clotrimazole can be synthesized by reacting 1-(4-chlorophenyl)-2-phenyl-1,3-diazene with 1,2,4-triazole-3-thiol in the presence of a base, followed by oxidation with hydrogen peroxide. The final product is obtained by acidification of the reaction mixture and crystallization.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c18-15-8-6-13(7-9-15)16(21-12-19-11-20-21)10-17(22)14-4-2-1-3-5-14/h1-12H/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRRYEZHWJGXNF-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)Cl)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(\C2=CC=C(C=C2)Cl)/N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-chloro-5-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5397584.png)
![2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5397602.png)

![5-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5397617.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5397620.png)
![2-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-5-(1H-tetrazol-1-yl)phenol](/img/structure/B5397621.png)
![1-acetyl-N-{3-[(benzylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5397629.png)
![N-{2-[2-(4-pyridinyl)-1,3-thiazol-4-yl]ethyl}-2-morpholinecarboxamide hydrochloride](/img/structure/B5397632.png)
![2-[(4-fluorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5397633.png)
![ethyl {[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5397635.png)

![3-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5397665.png)
